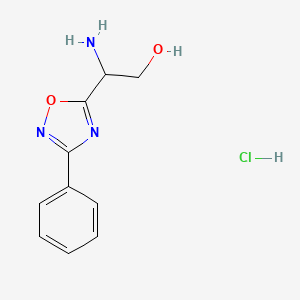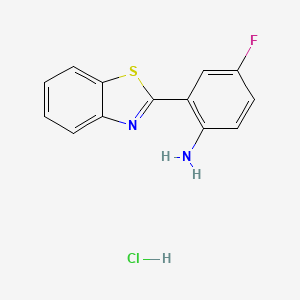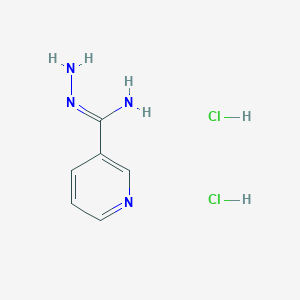![molecular formula C10H12ClNO B1523018 [2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride CAS No. 1269152-67-1](/img/structure/B1523018.png)
[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
Vue d'ensemble
Description
“[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1269152-67-1 . It has a molecular weight of 197.66 . This compound is typically stored at room temperature and comes in a powder form . It is used in scientific research due to its unique structure that allows for diverse applications.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO.ClH/c1-2-7-12-10-6-4-3-5-9(10)8-11;/h1,3-6H,7-8,11H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The exact physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Applications De Recherche Scientifique
Pharmacological Profiles
A study on the pharmacology of a related compound, R-96544, revealed its potential as a novel 5-HT(2A) receptor antagonist. This compound showed significant inhibition of platelet aggregation and could be a promising therapeutic agent for conditions involving serotonin receptors (Ogawa et al., 2002).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating derivatives of this chemical class displayed potent photocytotoxicity in red light, highlighting their potential application in cancer therapy and cellular imaging (Basu et al., 2014).
Asymmetric Hydrogenation Catalyst
A study on asymmetric hydrogenation of alpha-hydroxy aromatic ketones using a MsDPEN-Cp*Ir(III) complex, where the compound plays a role in the catalytic process, demonstrated high efficiency and enantioselectivity (Ohkuma et al., 2007).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .
Mécanisme D'action
Target of Action
It is known that many compounds with similar structures interact with various receptors or enzymes in the body, influencing their function and leading to various physiological effects .
Mode of Action
It has been observed that similar compounds can act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . This suggests that [2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride may also interact with its targets in a similar manner.
Biochemical Pathways
The generation of reactive oxygen species, as mentioned above, can influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The generation of reactive oxygen species can lead to various cellular responses, including changes in signal transduction, gene expression, and cell survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
[2-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can impact the expression of genes involved in critical cellular functions, thereby influencing overall cell behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This compound may also cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, which are essential for evaluating its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage range produces optimal results without causing harm. Understanding these dosage effects is crucial for determining safe and effective therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter metabolite levels within the cell. Studying these pathways provides insights into how the compound is processed and utilized by biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in particular tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
(2-prop-2-ynoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-2-7-12-10-6-4-3-5-9(10)8-11;/h1,3-6H,7-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIILOUMTUZYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269152-67-1 | |
| Record name | Benzenemethanamine, 2-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride](/img/structure/B1522939.png)
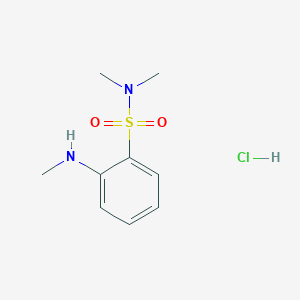
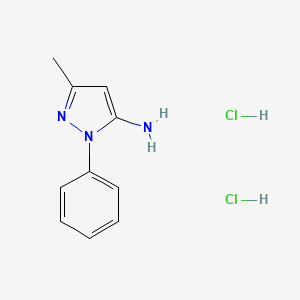
![3-[(4-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1522942.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522945.png)
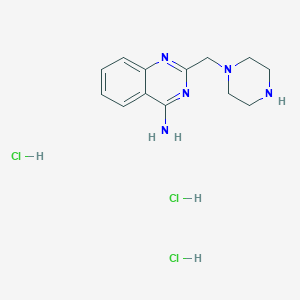

![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)

![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)
